Cas no 943-03-3 (6-methoxy-1,3-benzothiazole-2-carbonitrile)

6-methoxy-1,3-benzothiazole-2-carbonitrile structure
943-03-3 structure
Product name:6-methoxy-1,3-benzothiazole-2-carbonitrile
CAS No:943-03-3
MF:C9H6N2OS
MW:190.221740245819
MDL:MFCD00010537
CID:40373
PubChem ID:342109

6-methoxy-1,3-benzothiazole-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-Methoxy-2-benzothiazolecarbonitrile
    • 6-Methoxybenzothiazole-2-carbonitrile
    • 2-Cyano-6-methoxybenzothiazole
    • 6-methoxy-2-cyano-benzothiazole
    • 6-methoxybenzo[d]thiazole-2-carbonitrile
    • 2-cyano-6-methoxy benzothiozale
    • 2-cyano-6-methoxybenzothiazol
    • 2-CYANO-6-METHOXYBENZOTIAZOLE
    • 6-METHOXY-2-BENZOTHIAZOLE-CARBONITRILE
    • 6-Methoxy-2-cyanobenzothiazole
    • 6-methoxybenzothiazol-2-carbonitrile
    • 6-Methoxy-1,3-benzothiazole-2-carbonitrile
    • 6-methoxy-benzothiazole-2-carbonitrile
    • 2-Benzothiazolecarbonitrile, 6-methoxy-
    • DEWDWBYQOFXKIH-UHFFFAOYSA-N
    • NSC377382
    • PubChem9766
    • KSC486M5P
    • 2-cyano-6-methoxybenzthiazole
    • BEN042
    • 6-Methoxy-2-benzothiazolecarbonitrile (ACI)
    • NSC 377382
    • 2-Cyano-6-methoxybenzothiazole, 99%
    • FS-1338
    • AC-7701
    • 943-03-3
    • DB-012659
    • SCHEMBL906609
    • AKOS000814239
    • EN300-235644
    • CS-M0620
    • GEO-00839
    • W-200532
    • 6-Methoxy-1,3-benzothiazole-2-carbonitrile #
    • MFCD00010537
    • NSC-377382
    • SY036854
    • 2-cyano-6-methyoxy-benzothiazole
    • 2-cyano-6-methoxy-benzothiazole
    • F2167-0001
    • InChI=1/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H
    • DTXSID00321545
    • 6-methoxy-1,3-benzothiazole-2-carbonitrile
    • MDL: MFCD00010537
    • Inchi: 1S/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H3
    • InChI Key: DEWDWBYQOFXKIH-UHFFFAOYSA-N
    • SMILES: N#CC1SC2C(=CC=C(C=2)OC)N=1

Computed Properties

  • Exact Mass: 190.02000
  • Monoisotopic Mass: 190.02008399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 74.2
  • Tautomer Count: nothing
  • XLogP3: 2.8

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.2938 (rough estimate)
  • Melting Point: 128.0 to 132.0 deg-C
  • Boiling Point: 334.9°C at 760 mmHg
  • Refractive Index: 1.6800 (estimate)
  • Solubility: chloroform: soluble5%, clear, colorless to faintly yellow
  • PSA: 74.15000
  • LogP: 2.17658
  • Solubility: Not determined

6-methoxy-1,3-benzothiazole-2-carbonitrile Security Information

6-methoxy-1,3-benzothiazole-2-carbonitrile Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-methoxy-1,3-benzothiazole-2-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047098-100mg
6-Methoxybenzo[d]thiazole-2-carbonitrile
943-03-3 98%
100mg
¥45 2023-02-17
TRC
C981840-25g
2-Cyano-6-methoxybenzothiazole
943-03-3
25g
$523.00 2023-05-18
Chemenu
CM160698-10g
6-Methoxybenzo[d]thiazole-2-carbonitrile
943-03-3 95%+
10g
$249 2023-01-07
Enamine
EN300-235644-0.1g
6-methoxy-1,3-benzothiazole-2-carbonitrile
943-03-3 95%
0.1g
$28.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047098-5g
6-Methoxybenzo[d]thiazole-2-carbonitrile
943-03-3 98%
5g
¥592.00 2024-04-24
BAI LING WEI Technology Co., Ltd.
224045-1G
2-Cyano-6-methoxybenzothiazole, 99%
943-03-3 99%
1G
¥ 671 2022-04-26
Ambeed
A362687-5g
6-Methoxybenzo[d]thiazole-2-carbonitrile
943-03-3 96%
5g
$64.0 2025-02-24
eNovation Chemicals LLC
D573997-25g
6-methoxy-2-Benzothiazolecarbonitrile
943-03-3 97%
25g
$600 2023-09-03
Apollo Scientific
OR302169-1g
6-Methoxy-1,3-benzothiazole-2-carbonitrile
943-03-3 98+%
1g
£17.00 2025-03-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C119076-5g
6-methoxy-1,3-benzothiazole-2-carbonitrile
943-03-3 97%
5g
¥564.90 2023-09-03

6-methoxy-1,3-benzothiazole-2-carbonitrile Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Cuprous iodide Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  2 h, 120 °C
Reference
Rapid and scalable assembly of firefly luciferase substrates
McCutcheon, David C.; Porterfield, William B.; Prescher, Jennifer A., Organic & Biomolecular Chemistry, 2015, 13(7), 2117-2121

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  3 h, reflux; reflux → rt
1.2 Reagents: Water ;  cooled
Reference
Total synthesis of firefly luciferin
Zhu, Shu-ying; Wu, Qi; Lin, Cheng-gang; Chen, Shu-yan; Shi, Hai-jian, Hecheng Huaxue, 2010, 18(5), 633-635

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfolane
Reference
Bioluminescence, photophysical, computational and molecular docking studies of fully conformationally restricted enamine infraluciferin
Chang, Chia-Hao; Gomez, Sandra; Fontaine, Danielle M.; Fikas, Panagiotis; Branchini, Bruce R.; et al, Organic & Biomolecular Chemistry, 2023, 21(14), 2941-2949

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium cyanide Catalysts: Dibenzo-18-crown-6 ,  Borate(1-), tetrafluoro-, copper(2+) (2:1), hexahydrate Solvents: Acetonitrile ;  2 min, rt
1.2 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ;  30 min, rt
1.3 Solvents: Acetonitrile ;  1 h, rt
Reference
Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors
Shahmoradi, Ghasem; Amani, Saeid, Polycyclic Aromatic Compounds, 2020, 40(3), 660-669

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Cuprous iodide Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  3 h, 120 °C
Reference
Expedient Synthesis of Electronically Modified Luciferins for Bioluminescence Imaging
McCutcheon, David C.; Paley, Miranda A.; Steinhardt, Rachel C.; Prescher, Jennifer A., Journal of the American Chemical Society, 2012, 134(18), 7604-7607

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
The structure and synthesis of firefly luciferin
White, Emil H.; McCapra, Frank; Field, George F., Journal of the American Chemical Society, 1963, 85, 337-43

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ethanol ,  Sodium Solvents: Ethanol ;  10 min, rt
1.2 Solvents: Dimethyl sulfoxide ;  rt → 120 °C; 85 - 90 °C; 5 h, 108 - 110 °C; 108 °C → 80 °C
1.3 Reagents: Water ;  0 °C
Reference
Cyanation method for preparing 2-cyano-6-methoxybenzothiazole from 2-chloro-6-methoxybenzothiazole and acetone cyanohydrin in the presence of an alkali metal alcoholate
, Russian Federation, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  8 h, rt → 80 °C; overnight, 80 °C → rt
Reference
Photoactivated antiviral and antitumor compositions
, United States, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous iodide Solvents: Acetonitrile ;  30 min
1.2 Reagents: Tetradecyltrimethylammonium bromide ;  30 min, rt; 16 h, reflux
Reference
Synthesis, characterization and computational studies of 2-cyano-6-methoxybenzothiazole as a firefly-luciferin precursor
Shahmoradi, Ghasem; Amani, Saeid, Heterocyclic Communications, 2018, 24(5), 255-258

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Imidazole ,  Phosphorus oxychloride Solvents: Dichloromethane ,  Pyridine ;  -10 °C; -10 °C → rt; 12 h, rt
Reference
Synthesis of 2-substituted-6-hydroxy and 6-methoxybenzothiazoles from 1,4-benzoquinone
Meroni, Giuseppe; Rajabi, Mehdi; Ciana, Paolo; Maggi, Adriana; Santaniello, Enzo, ARKIVOC (Gainesville, 2010, (6), 53-60

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  4 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  30 min, 100 °C
Reference
The Synthesis of Tetrazoles in Nanometer Aqueous Micelles at Room Temperature
Xie, Aming; Cao, Meiping; Liu, Yangyang; Feng, Liandong; Hu, Xinyu; et al, European Journal of Organic Chemistry, 2014, 2014(2), 436-441

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: 1,4-Dioxane ;  11 h, 140 °C; 140 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide ,  Sodium carbonate Solvents: Water ;  rt
Reference
Direct Transformation of Nitrogen-Containing Methylheteroarenes to Heteroaryl Nitrile by Sodium Nitrite
Jiang, Chenhui; Chen, Yuqin; Gao, Pan ; Zhang, Shuwei; Jia, Xiaodong ; et al, Organic Letters, 2022, 24(34), 6341-6345

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Oxygen Catalysts: Palladium chloride ,  Cuprous iodide Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  4 h, 120 °C
Reference
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides
Broudic, Nathan ; Pacheco-Benichou, Alexandra; Fruit, Corinne ; Besson, Thierry, Molecules, 2022, 27(23),

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium cyanide Solvents: Dimethyl sulfoxide
Reference
PEG-Assisted synthesis of 2-cyano-6-methoxybenzothiazole, a key intermediate in the synthesis of firefly luciferin
Suzuki, Nobutaka; Nomoto, Tateo; Toya, Yoshiaki; Yoda, Binkoh; Saeki, Akio, Chemistry Express, 1992, 7(9), 717-20

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  reflux
Reference
Process for preparation of 2-cyano-6-methoxy-benzothiazole
, China, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide
Reference
Synthetic reactions in PEG: PEG-assisted synthesis of 2-cyano-6-methoxy-benzothiazole, a key intermediate for the synthesis of firefly luciferin
Suzuki, Nobutaka; Nomoto, Tateo; Toya, Yoshiaki; Kanamori, Norio; Yoda, Binkoh; et al, Bioscience, 1993, 57(9), 1561-2

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Lead tetraacetate Solvents: Xylene ;  8 - 10 h, 150 °C
Reference
Facile Conversion of Aryl Amines Having No α-Methylene to Aryl Nitriles
Moirangthem, Shyamkanhai S.; Ahanthem, Dini; Khongbantabam, Sanatombi D.; Laitonjam, Warjeet S., ACS Omega, 2022, 7(35), 31348-31351

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  5 °C; < 10 °C; 2 h, < 10 °C → rt
Reference
A new application of the "mild thiolation" concept for an efficient three-step synthesis of 2-cyanobenzothiazoles: a new approach to Firefly-luciferin precursors
Wuerfel, Hendryk; Weiss, Dieter; Beckert, Rainer; Guether, Angelika, Journal of Sulfur Chemistry, 2012, 33(1), 9-16

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Dichloromethane ;  1 h, rt; rt → 5 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  30 min, 5 °C; 30 min, 5 °C → rt; 4 h, 40 °C
Reference
Preparation of luciferin derivatives for use in bioluminescence imaging
, World Intellectual Property Organization, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Graphite ;  5 min, 150 °C
1.2 Solvents: Dichloromethane
Reference
Eco-Friendly Microwave-Assisted Scaleable Synthesis of 2-Cyanobenzothiazoles via N-Arylimino-1,2,3-dithiazoles
Frere, Stephane; Thiery, Valerie; Besson, Thierry, Synthetic Communications, 2003, 33(21), 3795-3804

6-methoxy-1,3-benzothiazole-2-carbonitrile Raw materials

6-methoxy-1,3-benzothiazole-2-carbonitrile Preparation Products

6-methoxy-1,3-benzothiazole-2-carbonitrile Related Literature

Additional information on 6-methoxy-1,3-benzothiazole-2-carbonitrile

6-Methoxy-1,3-Benzothiazole-2-Carbonitrile: A Comprehensive Overview

6-Methoxy-1,3-benzothiazole-2-carbonitrile (CAS No. 943-03-3) is a versatile organic compound with a unique chemical structure that has garnered significant attention in various fields of research. This compound belongs to the class of benzothiazoles, which are widely studied for their diverse applications in materials science, pharmacology, and electronics. The presence of the methoxy group at the 6-position and the cyano group at the 2-position of the benzothiazole ring imparts distinctive electronic and structural properties to this molecule.

The benzothiazole core of this compound is a fused bicyclic system consisting of a benzene ring and a thiazole ring. The thiazole moiety, containing sulfur and nitrogen atoms, contributes to the compound's ability to act as a heterocyclic scaffold in various chemical reactions. The methoxy group (-OCH₃) at the 6-position introduces electron-donating effects, which can influence the reactivity and stability of the molecule. Meanwhile, the cyano group (-CN) at the 2-position is an electron-withdrawing group that enhances the compound's ability to participate in conjugation and stabilizes certain reactive intermediates.

Recent studies have highlighted the potential of 6-methoxy-1,3-benzothiazole-2-carbonitrile as a precursor for synthesizing advanced materials such as organic semiconductors and metal-organic frameworks (MOFs). For instance, researchers have explored its role in constructing two-dimensional covalent organic frameworks (COFs) with tailored electronic properties. These frameworks have shown promise in applications ranging from gas sensing to energy storage due to their high surface area and tunable pore structures.

In the field of pharmacology, 6-methoxy-1,3-benzothiazole-2-carbonitrile has been investigated for its potential as a lead compound in drug discovery. Its ability to interact with biological targets such as enzymes and receptors has been studied using computational modeling and in vitro assays. Recent findings suggest that this compound exhibits moderate inhibitory activity against certain kinases, making it a candidate for further optimization in anticancer drug development.

The synthesis of 6-methoxy-1,3-benzothiazole-2-carbonitrile typically involves multi-step organic reactions, including nucleophilic aromatic substitution and cyclization processes. Researchers have optimized these reactions to achieve higher yields and better purity levels. For example, a recent study reported a one-pot synthesis route that utilizes microwave-assisted conditions to accelerate the formation of the benzothiazole ring system.

From an environmental perspective, understanding the fate and toxicity of 6-methoxy-1,3-benzothiazole-2-carbonitrile is crucial for its safe handling and application. Preliminary studies indicate that this compound exhibits low acute toxicity in aquatic systems; however, long-term ecological impacts require further investigation. Regulatory agencies are increasingly emphasizing the need for comprehensive environmental risk assessments for chemicals like this one.

Looking ahead, 6-methoxy-1,3-benzothiazole-2-carbonitrile is expected to play an increasingly important role in both academic research and industrial applications. Its unique combination of structural features makes it an ideal candidate for exploring novel chemical transformations and functional materials. As research continues to uncover its potential, this compound will undoubtedly contribute to advancements across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:943-03-3)6-methoxy-1,3-benzothiazole-2-carbonitrile
Purity:99%
Quantity:25g
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:943-03-3)2-Cyano-6-methoxybenzothiazole
Purity:98%
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